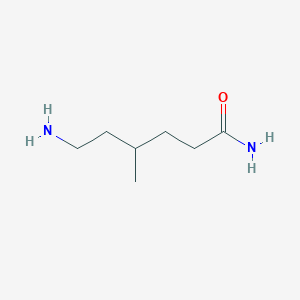
6-Amino-4-methylhexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4-methylhexanamide is an organic compound with the molecular formula C7H16N2O It is a derivative of hexanamide, featuring an amino group at the 6th position and a methyl group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-methylhexanamide typically involves the reaction of 4-methylhexanoic acid with ammonia or an amine under specific conditions. The process may include steps such as esterification, followed by amidation. For instance, the esterification of 4-methylhexanoic acid with methanol can produce methyl 4-methylhexanoate, which can then be reacted with ammonia to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressures to ensure efficient conversion and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-4-methylhexanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the amide group can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
6-Amino-4-methylhexanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Amino-4-methylhexanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can participate in nucleophilic substitution reactions, modifying the activity of enzymes and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-N-methylhexanamide: Similar in structure but with a methyl group on the nitrogen atom.
4-Methylhexanamide: Lacks the amino group at the 6th position.
Hexanamide: The parent compound without the methyl and amino substitutions.
Uniqueness
6-Amino-4-methylhexanamide is unique due to the presence of both an amino group and a methyl group, which confer distinct chemical and biological properties. This dual substitution allows for specific interactions and reactions that are not possible with simpler analogs .
Propiedades
Fórmula molecular |
C7H16N2O |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
6-amino-4-methylhexanamide |
InChI |
InChI=1S/C7H16N2O/c1-6(4-5-8)2-3-7(9)10/h6H,2-5,8H2,1H3,(H2,9,10) |
Clave InChI |
SDATWFWUJDZVAF-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)N)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


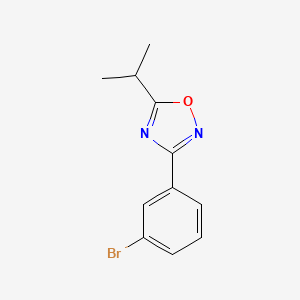
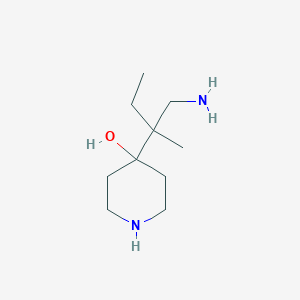
![1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one](/img/structure/B13174439.png)
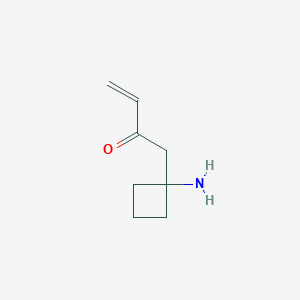
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid](/img/structure/B13174449.png)

![2-[(4-{[(Benzyloxy)carbonyl]amino}phenyl)carbamoyl]acetic acid](/img/structure/B13174456.png)
![Methyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13174460.png)
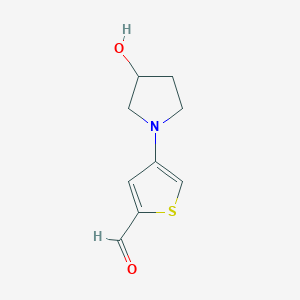
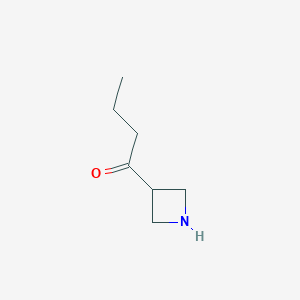

![Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174491.png)

![1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine](/img/structure/B13174534.png)
